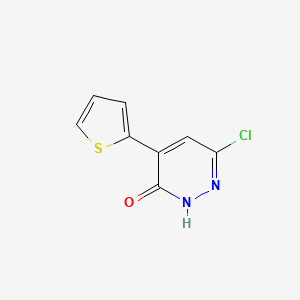

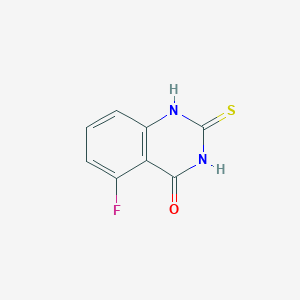

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one

Overview

Description

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-ones are known for their diverse pharmacological activities and have attracted the attention of medicinal chemists due to their easy functionalization at various ring positions . They are used as a synthetic building block for designing and synthesis of new drugs .

Synthesis Analysis

The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The pyridazine ring in the title compound, C20H17ClN2O3, adopts a screw-boat conformation . The whole molecule is flattened, the dihedral angles subtended by the least-squares plane of the central aromatic ring with those of the terminal benzene and pyridazine rings being 15.18 (19) and 11.23 (19), respectively .Chemical Reactions Analysis

Pyridazin-3(2H)-ones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . A variety of 6-phenyl-4,5-dihydro-3(2H)-pyridazinones have been synthesized and examined for hypotensive activity in the normotensive rats .Physical And Chemical Properties Analysis

The pyridazine ring in the title compound, C20H17ClN2O3, adopts a screw-boat conformation . The whole molecule is flattened, the dihedral angles subtended by the least-squares plane of the central aromatic ring with those of the terminal benzene and pyridazine rings being 15.18 (19) and 11.23 (19), respectively .Scientific Research Applications

Synthesis and Structure Analysis

6-Chloro-4-thiophen-2-yl-2H-pyridazin-3-one and its derivatives have been extensively studied for their synthesis and structural properties. For example, Sallam et al. (2021) synthesized a compound closely related to this compound and analyzed its structure using spectroscopic techniques and X-ray diffraction. This study highlights the importance of these compounds in medicinal chemistry, particularly in the development of pharmaceuticals with heterocyclic structures (Sallam et al., 2021).

Inhibitory Effects and Corrosion Study

The pyridazine derivatives, including those similar to this compound, have been studied for their inhibitory effects in various contexts. Mashuga et al. (2017) investigated the impact of pyridazine derivatives on the electrochemical dissolution of mild steel, demonstrating their potential as corrosion inhibitors. This research underscores the versatile applications of these compounds beyond medicinal chemistry (Mashuga et al., 2017).

Anticancer and Antioxidant Properties

Research by Kamble et al. (2015) explored the potential of pyridazinone derivatives as anticancer and antioxidant agents. This study indicates that these compounds, including those structurally related to this compound, can have significant biological activities, highlighting their potential in pharmaceutical research (Kamble et al., 2015).

Antitumor Activity

Further studies on pyridazinone derivatives, such as those conducted by Qin et al. (2020), have focused on their antitumor activities. This research contributes to the understanding of the therapeutic potential of these compounds in cancer treatment (Qin et al., 2020).

Mechanism of Action

properties

IUPAC Name |

3-chloro-5-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-7-4-5(8(12)11-10-7)6-2-1-3-13-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSMOJWLAZKJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)

![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)

![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)

amine](/img/structure/B1411814.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)